1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea
Description
1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea is a synthetic urea derivative featuring a 2,5-dimethylfuran moiety and a thiophen-2-ylmethyl group. Its structure includes a central urea backbone (-NH-CO-NH-) linked to a hydroxypropyl chain substituted with a 2,5-dimethylfuran ring and a thiophene-methyl group.
Properties
IUPAC Name |
1-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-10-8-13(11(2)20-10)14(18)5-6-16-15(19)17-9-12-4-3-7-21-12/h3-4,7-8,14,18H,5-6,9H2,1-2H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLBLCHWTIPVJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)NCC2=CC=CS2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the furan derivative: Starting with 2,5-dimethylfuran, a suitable alkylation reaction introduces the 3-hydroxypropyl group.
Thiophene derivative preparation: Thiophene is functionalized with a methyl group at the 2-position.
Urea formation: The final step involves the reaction of the furan and thiophene derivatives with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The urea group can be reduced to form corresponding amines.
Substitution: Functional groups on the furan and thiophene rings can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the urea group may produce corresponding amines.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and thiophene rings can participate in π-π interactions, while the urea group can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Hydrogen Bonding: The urea group in the target compound provides stronger hydrogen-bond donor/acceptor capacity compared to the pyrazole and carbazate groups in . This may enhance solubility or target binding in biological systems.
Physicochemical and Crystallographic Properties
- Crystal Packing : The compound in exhibits intermolecular O–H···N and N–H···O hydrogen bonds, forming stable 2D networks. The target urea compound likely adopts analogous packing via urea NH/OH interactions, though its thiophene group may introduce additional C–H···π or S···π contacts.
- Thermal Stability : The furan and pyrazole rings in contribute to a rigid crystal lattice. The urea derivative’s hydroxypropyl chain may reduce rigidity but improve solubility.
Hypothesized Bioactivity and Mechanisms
Biological Activity
1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring substituted with dimethyl groups, a hydroxypropyl chain, and a thiophen-2-ylmethyl urea moiety. These structural components are believed to contribute significantly to its biological efficacy by influencing interactions with biological macromolecules.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve the inhibition of bacterial enzymes critical for cell wall synthesis and metabolic processes.
Table 1: Antimicrobial Activity Profile
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 | |
| Bacillus subtilis | 18 |
Anticancer Activity
In addition to its antimicrobial properties, the compound has shown promise in anticancer applications. Studies have reported that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways.
Case Study: Inhibition of Cancer Cell Proliferation
A study evaluated the compound's effect on U937 human leukemia cells. It was found that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value indicating effective cytotoxicity at low concentrations.
Table 2: Anticancer Activity Data
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors involved in critical cellular processes. The presence of the furan ring and thiophen moiety enhances binding affinity, facilitating effective inhibition of target proteins.
Enzyme Interaction Studies
Recent studies have focused on elucidating the compound's interactions with key enzymes such as cyclooxygenase (COX) and various kinases involved in cancer progression. Preliminary findings suggest that the compound may act as a competitive inhibitor, altering enzyme kinetics and downstream signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
